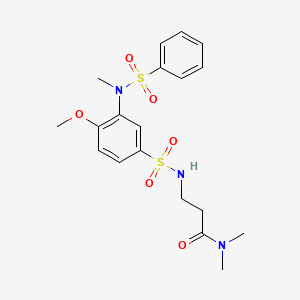
3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide is a useful research compound. Its molecular formula is C19H25N3O6S2 and its molecular weight is 455.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C19H25N3O6S2
- Molecular Weight : 455.6 g/mol
This structure features sulfonamide groups that are pivotal for its biological activity, particularly in inhibiting certain enzymes and interacting with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide moieties can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. Additionally, the methoxy and N,N-dimethylpropanamide groups may enhance binding affinity and specificity, leading to significant biochemical effects.
Biological Activity Overview
Research has indicated several areas where this compound exhibits notable biological activities:
Antimicrobial Activity
Studies have shown that compounds with sulfonamide structures often possess antimicrobial properties. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
Anti-inflammatory Effects
The compound has been investigated for potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines through modulation of signaling pathways involved in inflammation.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved include the modulation of cell cycle regulators and apoptosis-related proteins.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar sulfonamide compounds against various bacterial strains. Results indicated effective inhibition at low concentrations, suggesting potential for therapeutic applications in treating bacterial infections .
- Anti-inflammatory Mechanism : In vitro studies demonstrated that the compound could significantly reduce the levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
- Anticancer Activity : A recent study focused on the effects of sulfonamide derivatives on human cancer cell lines. The results showed that these compounds could induce cell cycle arrest and apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was performed:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C18H23N3O6S2 | Moderate antimicrobial |
| Compound B | C19H24N4O5S | Strong anti-inflammatory |
| Target Compound | C19H25N3O6S2 | Potential anticancer and antimicrobial |
The target compound shows a broader spectrum of biological activities compared to its analogs, particularly in anticancer research.
Properties
IUPAC Name |
3-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonylamino]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6S2/c1-21(2)19(23)12-13-20-29(24,25)16-10-11-18(28-4)17(14-16)22(3)30(26,27)15-8-6-5-7-9-15/h5-11,14,20H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBLLWXOICPUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














